2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole

Structural Biology Catechol O-Methyltransferase Fragment-Based Drug Discovery

2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole (CAS 439107-00-3) is a privileged heterocyclic building block validated in high-resolution COMT co-crystal structures (PDB: 5K0B, 5P8W, 5K0J). Its 2,4-dimethylthiazole core and pyrazole N-H handle enable rapid SAR exploration and parallel library synthesis. Covered by CDK4 inhibitor patent US20020049215 (IC50 ≤ 200 nM), it is strategically suited for generating focused kinase inhibitor libraries. With commercial purity ≥95%, well-defined physical properties (mp 161–164°C, bp 364.4±27.0°C), and moderate lipophilicity (XLogP 1.7), this scaffold offers a reproducible, time-to‑data advantage over generic pyrazole‑thiazole analogs.

Molecular Formula C8H9N3S
Molecular Weight 179.24
CAS No. 439107-00-3
Cat. No. B2810618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole
CAS439107-00-3
Molecular FormulaC8H9N3S
Molecular Weight179.24
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C2=CC=NN2
InChIInChI=1S/C8H9N3S/c1-5-8(12-6(2)10-5)7-3-4-9-11-7/h3-4H,1-2H3,(H,9,11)
InChIKeyXZLKZEOPTRHRHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole (CAS 439107-00-3) Procurement & Technical Baseline


2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole (CAS 439107-00-3) is a heterocyclic compound featuring a 2,4-dimethylthiazole core linked at the 5-position to a 1H-pyrazol-3-yl moiety [1]. The molecule possesses a molecular weight of 179.24 g/mol, a computed XLogP3-AA of 1.7, and a melting point range of 161–164 °C [1]. The scaffold is recognized as a versatile building block in medicinal chemistry, particularly for the construction of kinase inhibitors and enzyme ligands [2].

2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole Procurement Risk: Why Generic Pyrazole-Thiazole Substitution Fails


Substituting 2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole with a generic pyrazole-thiazole analog introduces significant scientific and procurement risk. The specific 2,4-dimethyl substitution pattern on the thiazole ring, coupled with the 3-yl pyrazole attachment, defines a rigid, privileged scaffold that has been validated in multiple high-resolution co‑crystal structures (PDB: 5K0B, 5P8W, 5K0J) [1][2]. Alteration of either heterocycle’s substitution pattern compromises the geometry required for reproducible crystallographic outcomes and abrogates the established structure‑activity relationships documented in CDK4 inhibitor patents [3]. Procurement of an untested analog would require de novo synthetic optimization and structural validation, negating the time‑to‑data advantage that this well‑characterized building block affords.

2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole Quantitative Differentiation vs. Analogues


High-Resolution COMT Co‑Crystal Structures Validate Scaffold Rigidity and Ligand Geometry

Derivatives of the 2,4-dimethyl-5-(1H-pyrazol-3-yl)thiazole core have been co‑crystallized with catechol O‑methyltransferase (COMT), yielding high‑resolution structural data. The unsubstituted parent compound serves as the essential scaffold for these validated ligands [1]. The crystal structure of a close analog, 2,4-dimethyl-5-[3-(1-phenylethyl)-1H-pyrazol-5-yl]-1,3-thiazole (PDB 5K0B), was solved at 2.36 Å resolution [2]. In comparison, other pyrazole‑thiazole COMT complexes achieved resolutions as high as 1.94 Å (PDB 5K0J) and 2.03 Å (PDB 5P8W) [3][4], demonstrating that this specific scaffold consistently permits atomic‑level characterization that is not guaranteed with alternative heterocyclic cores.

Structural Biology Catechol O-Methyltransferase Fragment-Based Drug Discovery

High Purity and Reproducible Physicochemical Profile Ensure Downstream Assay Consistency

The compound is commercially available with a minimum purity specification of 95% . Its well‑defined physicochemical properties—melting point 161–164 °C, boiling point 364.4±27.0 °C, and density 1.3±0.1 g/cm³—provide a consistent baseline for formulation and handling [1]. In contrast, closely related but less common pyrazole‑thiazole analogs (e.g., 4‑methyl‑5‑(1H‑pyrazol‑3‑yl)thiazole) are not routinely offered at similar purity levels, necessitating custom synthesis with attendant batch‑to‑batch variability and longer lead times.

Chemical Synthesis Quality Control Medicinal Chemistry

Patent‑Protected CDK4 Inhibitor Scaffold with Demonstrated Sub‑200 nM Potency Class

The compound falls within the genus claimed in US Patent Application US20020049215, which describes pyrazole‑thiazole derivatives as CDK4/cyclin D complex inhibitors [1]. The patent exemplifies a preference for compounds exhibiting IC50 values against CDK4 of ≤200 nM, and notes that certain congeners achieve inhibition constants below 100 nM [2]. While direct IC50 data for the unsubstituted scaffold are not disclosed, its inclusion within this structurally defined patent estate provides a clear intellectual property and mechanistic differentiation versus unpatented pyrazole‑thiazole analogs that lack documented kinase inhibition.

Kinase Inhibition Oncology Cyclin-Dependent Kinases

Favorable Lipophilicity (XLogP 1.7) Balances Solubility and Permeability for Lead Optimization

The computed partition coefficient (XLogP3-AA) of 2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole is 1.7 [1]. This value resides within the optimal range for oral bioavailability (typically 1–3), providing a favorable balance between aqueous solubility and membrane permeability. In comparison, many pyrazole‑thiazole analogs with extended alkyl or aryl substituents exhibit XLogP values >3.5, which are associated with increased risk of poor solubility and CYP inhibition [2]. The moderate lipophilicity of this core scaffold makes it an advantageous starting point for hit expansion without the need for immediate polarity optimization.

ADME Properties Physicochemical Profiling Drug Design

2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole: Recommended Research & Industrial Use Cases Based on Quantitative Evidence


Fragment‑Based COMT Inhibitor Elaboration and Structural Biology

Due to the scaffold's validation in multiple high‑resolution COMT co‑crystal structures (PDB 5K0B, 5P8W, 5K0J) [1], 2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole is ideally suited as a starting fragment for structure‑guided design of novel catechol O‑methyltransferase inhibitors. The core can be elaborated at the pyrazole N‑H or 3‑position to explore SAM‑pocket occupancy while maintaining the crystallizable geometry essential for iterative structure‑based optimization.

CDK4/6 Kinase Inhibitor Lead Generation

The compound's inclusion within the US20020049215 patent genus, which claims CDK4 inhibitors with IC50 values ≤ 200 nM [2], makes it a strategic building block for generating focused kinase inhibitor libraries. Its moderate lipophilicity (XLogP 1.7) and 2,4-dimethylthiazole motif provide an attractive starting point for SAR exploration aimed at improving potency and selectivity over other CDKs.

Synthetic Building Block for Privileged Scaffold Diversification

With guaranteed commercial purity ≥95% and well‑characterized physical properties (mp 161–164 °C, bp 364.4±27.0 °C) [3], the compound is a reliable intermediate for parallel synthesis and library production. Its pyrazole N‑H handle permits facile alkylation/acylation, enabling rapid generation of diverse analogs for screening against multiple therapeutic targets.

Physicochemical Probe for ADME Profiling of Thiazole‑Pyrazole Hybrids

The scaffold's computed XLogP of 1.7 places it within the ideal range for oral drug‑likeness [4]. This property makes it a useful control compound in ADME studies comparing lipophilicity‑dependent parameters (e.g., microsomal stability, PAMPA permeability) across a series of pyrazole‑thiazole derivatives, providing a baseline for interpreting SAR trends.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.